N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide
CAS No.: 848930-24-5
Cat. No.: VC15209307
Molecular Formula: C19H31NO2S
Molecular Weight: 337.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848930-24-5 |
|---|---|
| Molecular Formula | C19H31NO2S |
| Molecular Weight | 337.5 g/mol |
| IUPAC Name | N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C19H31NO2S/c1-15(2)7-8-19(10-12-22-18(3,4)14-19)9-11-20-17(21)16-6-5-13-23-16/h5-6,13,15H,7-12,14H2,1-4H3,(H,20,21) |
| Standard InChI Key | XYFWWPIWCWSQJD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCC1(CCOC(C1)(C)C)CCNC(=O)C2=CC=CS2 |
Introduction
Chemical Identity and Structural Characteristics
N-[2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide (CAS 848930-24-5) is a synthetic organic compound characterized by its hybrid structure. It features a thiophene ring connected to a carboxamide group, an oxane (tetrahydropyran) ring substituted with 2,2-dimethyl and 3-methylbutyl groups, and an ethyl linker bridging these moieties.
Key Structural Features
| Component | Description |
|---|---|
| Thiophene-2-carboxamide | Aromatic five-membered ring with sulfur, conjugated to a carboxamide group. |
| Oxane Core | Tetrahydropyran ring with 2,2-dimethyl substituents and a 3-methylbutyl side chain. |
| Ethyl Linker | Flexible two-carbon chain connecting the thiophene and oxane moieties. |
The molecular formula is C₁₉H₃₁NO₂S, with a molecular weight of 337.5 g/mol .
Synthesis and Chemical Reactivity
The synthesis of this compound involves multi-step reactions, though detailed protocols remain proprietary. Key steps likely include:
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Oxane Ring Formation: Construction of the tetrahydropyran core with 2,2-dimethyl and 3-methylbutyl substituents.
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Carboxamide Coupling: Attachment of the thiophene-2-carboxamide group to the ethyl linker.
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Functional Group Modifications: Optimization of reaction conditions (e.g., temperature, catalysts, solvents) to ensure regioselectivity and yield .
Challenges in Synthesis
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Steric hindrance from the 2,2-dimethyl oxane substituents may complicate coupling reactions.
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Control of the ethyl linker’s conformation to ensure proper connectivity between the thiophene and oxane moieties.
Materials Science
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Solubility Enhancers: The 3-methylbutyl group may improve lipid solubility for drug-delivery systems.
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Polymer Intermediates: The carboxamide group could serve as a reactive site for polymer crosslinking.
Comparison with Structurally Related Compounds
The following table contrasts N-[2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethyl]thiophene-2-carboxamide with analogs:
Mechanistic Hypotheses and Research Gaps
Pharmacodynamic Considerations
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Target Binding: The carboxamide group may act as a hydrogen bond acceptor, interacting with enzymes or receptors.
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Metabolic Stability: The oxane ring’s steric bulk could reduce hepatic oxidation, enhancing bioavailability.
Unresolved Questions
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Selectivity: Does the 3-methylbutyl group confer specificity to particular targets (e.g., proteases vs. kinases)?
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Toxicity: No safety data exist; potential off-target effects (e.g., 5HT₃ receptor interaction) warrant investigation .
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In Vivo Efficacy: Preclinical studies are needed to assess pharmacokinetics (e.g., CNS penetration, half-life).
Future Research Directions
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High-Throughput Screening: Test against libraries of kinases, proteases, and GPCRs to identify primary targets.
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Structure-Activity Relationship (SAR) Studies: Modify the oxane substituents (e.g., replace 3-methylbutyl with isopropyl) to optimize activity.
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Computational Modeling: Dock the compound into α7 nAChR or protease active sites to predict binding modes .
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